

Application Notes and Protocols for Necrostatin-1s in Ischemic Injury Studies

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Compound of Interest

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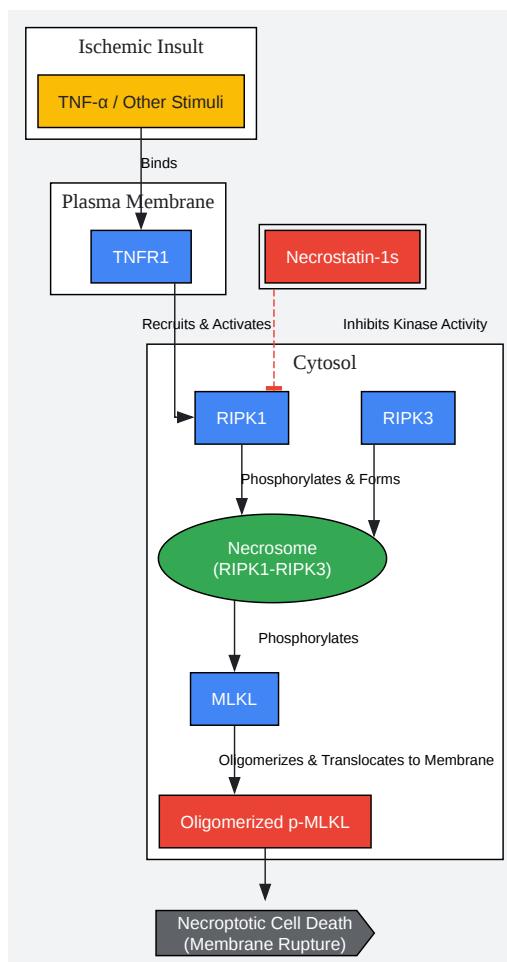
These notes provide a comprehensive overview of the application of Necrostatin-1s (Nec-1s), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the context of ischemic injury research. Necroptosis, a form of regulated necrosis, is increasingly recognized as a critical pathway in cell death following ischemia-reperfusion (I/R) injury in various organs, including the brain, heart, and kidneys.^{[1][2]} Necrostatin-1 and its more stable analog, Necrostatin-1s, are invaluable tools for elucidating the mechanisms of necroptosis and exploring its therapeutic inhibition.^{[3][4]}

Mechanism of Action

Ischemic events trigger a cascade of cellular signals that can lead to programmed cell death. One such pathway is necroptosis, which is typically activated when apoptosis is inhibited. The core of this pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).^{[5][6]}

Following an ischemic insult, stimuli such as Tumor Necrosis Factor-alpha (TNF- α) bind to their receptors, leading to the recruitment and activation of RIPK1.^{[5][7]} When caspase-8 activity is low or inhibited, activated RIPK1 interacts with and phosphorylates RIPK3.^{[1][8]} This RIPK1-RIPK3 complex, known as the necosome, then phosphorylates MLKL.^[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagates inflammation.^{[5][6]}

Necrostatin-1s acts as a specific, allosteric inhibitor of RIPK1 kinase activity.[1][3] By binding to the kinase domain, it prevents the autophosphorylation of RIPK1, thereby blocking the formation of the necrosome and all subsequent downstream events in the necroptosis cascade.[1][9] This targeted inhibition makes Nec-1s a crucial tool for studying the specific contribution of RIPK1-mediated necroptosis to ischemic injury.



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Caption: Necroptosis signaling pathway and inhibition by Necrostatin-1s.

Quantitative Data from In Vivo Ischemic Injury Studies

The protective effects of Necrostatin-1 and its analogs have been quantified across numerous preclinical models of ischemic injury.

Model Type	Animal	Nec-1 / Nec-1s Dosage & Administration	Key Quantitative Findings	Reference
Myocardial I/R	Mouse	1.65 mg/kg, i.p., 30 min pre-ligation	Infarct size/risk area reduced from 51% to 20%.	[10]
Myocardial I/R	Mouse	1.65 mg/kg, i.p., at reperfusion	Infarct size/risk area reduced from 51% to 30%.	[10]
Myocardial I/R	Mouse	1.65 mg/kg, i.p., at reperfusion	Infarct size reduced from 45.3% to 26.6%.	[11]
Myocardial I/R	Rat	0.6 mg/kg at reperfusion	Significantly reduced creatine kinase release and myocardial infarct size.	[12]
Acute Myocardial Infarction	Rat	1 mg/kg or 4 mg/kg, i.v.	Dose-dependently decreased myocardial infarct size and reduced RIPK1/RIPK3 expression.	[13]
Cerebral Ischemia (MCAO)	Rat	Intracerebroventricular injection 30 min before MCAO	Infarct volume reduced from 45.4% (control) to 5.08% (Nec-1 treated).	[8]
Renal I/R	Rat	1.65 mg/kg, i.v., 20 min pre-	Significantly reduced serum	[14][15]

		ischemia	creatinine, BUN, and inflammatory markers (CXCL1, IL-6).
Renal I/R	Rat	1.65 mg/kg, i.v., at reperfusion	Diminished RIPK1 expression and inflammatory cell infiltration. [14] [15]
AAA Model	Mouse	1.6 mg/kg/day Nec-1s, i.p.	Completely blocked the growth of existing small aneurysms. [4]

Experimental Protocols

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol describes a common model for inducing focal cerebral ischemia to study the effects of Necrostatin-1s.



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